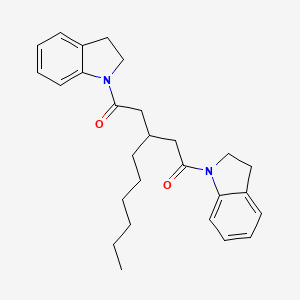
1,5-di(2,3-dihydro-1H-indol-1-yl)-3-hexylpentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE is a complex organic compound characterized by the presence of two indole groups attached to a hexylpentane backbone
Preparation Methods
The synthesis of 1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivatives, followed by their coupling with the hexylpentane backbone under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE involves its interaction with specific molecular targets and pathways. The indole groups in the compound may interact with biological receptors or enzymes, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE can be compared with other similar compounds, such as:
1,3-Dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a different structural framework but shares some similar functional groups.
1,5-Bis-(2′-pyridyl)pentane-1,3,5-trione: Another compound with a similar backbone but different substituents.
The uniqueness of 1,5-BIS(2,3-DIHYDRO-1H-INDOL-1-YL)-3-HEXYLPENTANE-1,5-DIONE lies in its specific combination of indole groups and hexylpentane backbone, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C27H34N2O2 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1,5-bis(2,3-dihydroindol-1-yl)-3-hexylpentane-1,5-dione |
InChI |
InChI=1S/C27H34N2O2/c1-2-3-4-5-10-21(19-26(30)28-17-15-22-11-6-8-13-24(22)28)20-27(31)29-18-16-23-12-7-9-14-25(23)29/h6-9,11-14,21H,2-5,10,15-20H2,1H3 |
InChI Key |
TXSSHAQLVRJTTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(=O)N1CCC2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















